3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features an indole moiety, a pyrrolidine ring, and an oxazolidinone structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities .
Pharmacokinetics
One of the indole derivatives was found to have good microsomal stability , which could suggest potential bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and oxazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-3-carboxylic acid have structural similarities and are studied for their biological effects.
Oxazolidinone Derivatives: Linezolid and tedizolid are well-known oxazolidinone antibiotics with similar core structures
Uniqueness
This multi-functional structure makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(12-1-2-14-11(9-12)3-5-17-14)18-6-4-13(10-18)19-7-8-22-16(19)21/h1-3,5,9,13,17H,4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERMGFRPCRYIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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